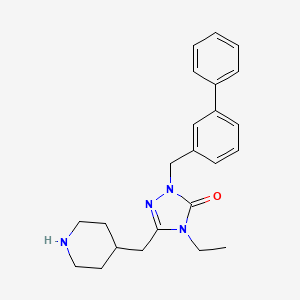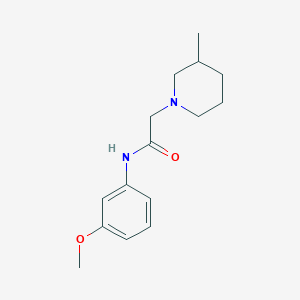![molecular formula C21H27N5O B5395856 4-(4-ethyl-1H-pyrazol-5-yl)-1-[(5-methoxy-2-pyrazol-1-ylphenyl)methyl]piperidine](/img/structure/B5395856.png)
4-(4-ethyl-1H-pyrazol-5-yl)-1-[(5-methoxy-2-pyrazol-1-ylphenyl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-ethyl-1H-pyrazol-5-yl)-1-[(5-methoxy-2-pyrazol-1-ylphenyl)methyl]piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with pyrazole and methoxyphenyl groups. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethyl-1H-pyrazol-5-yl)-1-[(5-methoxy-2-pyrazol-1-ylphenyl)methyl]piperidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution on the Piperidine Ring: The piperidine ring can be functionalized by reacting with appropriate alkylating agents to introduce the pyrazole and methoxyphenyl groups.
Coupling Reactions: The final step often involves coupling the substituted piperidine with the pyrazole derivative using reagents such as palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-ethyl-1H-pyrazol-5-yl)-1-[(5-methoxy-2-pyrazol-1-ylphenyl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the pyrazole or piperidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(4-ethyl-1H-pyrazol-5-yl)-1-[(5-methoxy-2-pyrazol-1-ylphenyl)methyl]piperidine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.
Pathways: Interference with cellular pathways that regulate inflammation, cell proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-methyl-1H-pyrazol-5-yl)-1-[(5-methoxy-2-pyrazol-1-ylphenyl)methyl]piperidine
- 4-(4-ethyl-1H-pyrazol-5-yl)-1-[(4-methoxy-2-pyrazol-1-ylphenyl)methyl]piperidine
Uniqueness
4-(4-ethyl-1H-pyrazol-5-yl)-1-[(5-methoxy-2-pyrazol-1-ylphenyl)methyl]piperidine is unique due to its specific substitution pattern on the piperidine and pyrazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Eigenschaften
IUPAC Name |
4-(4-ethyl-1H-pyrazol-5-yl)-1-[(5-methoxy-2-pyrazol-1-ylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-3-16-14-22-24-21(16)17-7-11-25(12-8-17)15-18-13-19(27-2)5-6-20(18)26-10-4-9-23-26/h4-6,9-10,13-14,17H,3,7-8,11-12,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHBPFFEOVJRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5395780.png)
![(5Z)-5-{[9-METHYL-4-OXO-2-(PYRROLIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5395786.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-2-[5-(4-fluorophenyl)-3-isoxazolyl]azepane](/img/structure/B5395788.png)

![N-(3,5-dimethylphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5395802.png)
![2-[5-oxo-2-(2-thienyl)cyclopent-1-en-1-yl]-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5395810.png)
![7-(3-chlorophenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5395828.png)

![2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5395871.png)
![N-{[1-(3-hydroxy-4-methoxybenzyl)pyrrolidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5395874.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B5395882.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-methyl-2-pyrimidinamine](/img/structure/B5395886.png)
